Unii-BX28wnz8X5

描述

Unii-BX28wnz8X5 is a useful research compound. Its molecular formula is C18H23NOS and its molecular weight is 301.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 301.15003553 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Unii-BX28wnz8X5, also known as Pralidoxime Chloride, is a compound primarily recognized for its role in reactivating acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the nervous system. This compound has significant implications in both toxicology and pharmacology, particularly in the treatment of organophosphate poisoning.

Target Enzyme : Pralidoxime Chloride specifically targets acetylcholinesterase, which is essential for proper nerve function. Organophosphates inhibit this enzyme, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.

Mode of Action : The compound acts by binding to the anionic site of AChE, allowing for the reactivation of the enzyme after it has been inhibited by organophosphates. This reactivation is crucial for restoring normal neurotransmission and preventing toxic effects.

Pharmacokinetics

Pralidoxime Chloride exhibits a pharmacokinetic profile characterized by:

- Distribution : Primarily distributed outside the central nervous system.

- Metabolism : Involves pathways that facilitate organophosphate detoxification.

- Excretion : Renal excretion is a significant route for elimination from the body.

Biological Activity and Effects

The biological activity of Pralidoxime Chloride can be summarized through various studies and experimental findings:

Table 1: Summary of Biological Effects

| Effect Type | Description |

|---|---|

| Enzyme Reactivation | Reactivates AChE inhibited by organophosphates, restoring normal cholinergic function. |

| Cellular Impact | Reduces acetylcholine levels, alleviating symptoms of toxicity such as muscle twitching and respiratory distress. |

| Temporal Effects | Efficacy decreases if administered beyond 24 hours post-exposure to organophosphates. |

Case Studies

Numerous studies have illustrated the effectiveness of Pralidoxime Chloride in clinical settings:

-

Clinical Efficacy in Organophosphate Poisoning :

- A study conducted on patients with acute organophosphate poisoning demonstrated that early administration of Pralidoxime Chloride significantly improved recovery rates when combined with atropine therapy. The study highlighted that patients treated within 24 hours showed marked improvement compared to those treated later.

-

Animal Model Research :

- In animal models, varying dosages of Pralidoxime Chloride were tested to determine optimal dosing strategies. Results indicated that higher doses led to more effective reactivation of AChE but also increased the risk of side effects, necessitating careful dosage management.

-

Toxicological Studies :

- Research on the compound's interaction with other biological molecules revealed its potential role as an antidote in various poisoning scenarios, emphasizing its importance in emergency medicine.

属性

IUPAC Name |

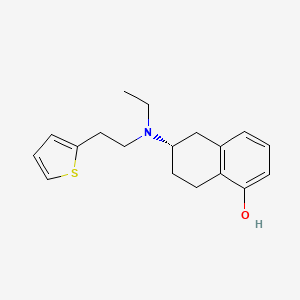

(6S)-6-[ethyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NOS/c1-2-19(11-10-16-6-4-12-21-16)15-8-9-17-14(13-15)5-3-7-18(17)20/h3-7,12,15,20H,2,8-11,13H2,1H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQHYAUEAZJTOP-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369625-04-6 | |

| Record name | (6S)-6-(Ethyl(2-(2-thienyl)ethyl)amino)-5,6,7,8-tetrahydro-1-naphthalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369625046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-(ETHYL(2-(2-THIENYL)ETHYL)AMINO)-5,6,7,8-TETRAHYDRO-1-NAPHTHALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX28WNZ8X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。